N-Despropyl-macitentan-d4 N-Despropyl-macitentan-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210197
InChI:
SMILES:
Molecular Formula: C₁₆H₁₀D₄Br₂N₆O₄S
Molecular Weight: 550.22

N-Despropyl-macitentan-d4

CAS No.:

Cat. No.: VC0210197

Molecular Formula: C₁₆H₁₀D₄Br₂N₆O₄S

Molecular Weight: 550.22

* For research use only. Not for human or veterinary use.

N-Despropyl-macitentan-d4 -

Specification

Molecular Formula C₁₆H₁₀D₄Br₂N₆O₄S
Molecular Weight 550.22

Introduction

Chemical Characteristics

Structural Identity and Properties

N-Despropyl Macitentan-d4 is characterized by the replacement of four hydrogen atoms with deuterium atoms in the N-Despropyl Macitentan structure. There are some variations in the reported molecular formulas across different sources, which may reflect slightly different interpretations of the compound's structure or deuteration pattern.

Table 1: Chemical Identity of N-Despropyl Macitentan-d4

ParameterValueAlternative Values
Molecular FormulaC16H10D4Br2N6O4SC16H10Br2N6O4SD4
Molecular Weight550.22 g/mol546.194 g/mol
Chemical NameN-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-sulfamide-d4 -
Related CAS NumberRelated to 1103522-45-7 (N-Despropyl Macitentan) -

The compound contains two bromine atoms, contributing significantly to its molecular weight. The deuterium atoms are positioned on the ethoxy chain connecting the two pyrimidine rings, specifically in a 1,1,2,2-tetradeuterio pattern .

Physical Properties

Relationship to Macitentan and N-Despropyl Macitentan

Macitentan as Parent Compound

Macitentan (trade name Opsumit) is a dual endothelin receptor antagonist primarily used for the treatment of pulmonary arterial hypertension (PAH) . It works by blocking both ETA and ETB receptors, preventing vasoconstriction and ultimately helping to reduce blood pressure in the pulmonary arteries.

Clinical trials have demonstrated that Macitentan significantly improves PVR (pulmonary vascular resistance) in patients with inoperable chronic thromboembolic pulmonary hypertension (CTEPH), with geometric mean PVR decreasing to 73.0% of baseline in Macitentan-treated groups compared to 87.2% in placebo groups .

N-Despropyl Macitentan

Analytical Applications

Mass Spectrometry Applications

The primary utility of N-Despropyl Macitentan-d4 lies in its application as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analyses. The deuterium labeling provides a mass shift that allows clear distinction between the analyte and internal standard while maintaining nearly identical chromatographic properties .

In analytical methods, the fragment ions monitored for N-Despropyl Macitentan typically include m/z 546.9→200.6 , though specific fragmentation patterns may vary depending on instrument conditions and analytical methods.

Pharmacokinetic and Metabolic Research

N-Despropyl Macitentan-d4 is instrumental in:

  • Therapeutic drug monitoring

  • Pharmacokinetic studies

  • Metabolic research

The compound ensures reliable analysis by providing an internal reference point that corrects for variations in extraction efficiency, ionization suppression, and instrument response during quantitative analyses .

SupplierCatalog NumberFormat
ClinivexRCLS3C31291 Not specified
Artis StandardsAC0221 Not specified
TransfochemTCC0221 Not specified
MedChemExpressHY-131996S Not specified
Axios ResearchAR-M01013 Not specified
CymitQuimica4Z-M-128004 5mg, 10mg, 25mg, 50mg, 100mg

The compound is typically supplied as a solid, with recommendations for storage at controlled temperatures to maintain stability. For optimal stability, storage at -20°C is commonly recommended, though the compound appears to be stable at room temperature for short periods during shipping .

Structural Characteristics and Synthesis

Structural Features

N-Despropyl Macitentan-d4 contains several key structural elements:

  • Two brominated aromatic rings (one phenyl and one pyrimidine)

  • A sulfamide group (-SO2NH2) that distinguishes it from the propyl-containing parent compound

  • A tetradeuterated ethoxy linker between the pyrimidine rings

  • Multiple nitrogen-containing heterocycles

These structural elements contribute to its specific binding characteristics and analytical profile.

Synthesis Considerations

While detailed synthesis protocols for N-Despropyl Macitentan-d4 are not extensively documented in the available literature, the compound is likely prepared through controlled deuteration of appropriate precursors during the synthesis of N-Despropyl Macitentan, or through direct exchange reactions with the non-deuterated metabolite.

The positioning of the deuterium atoms at the ethoxy linker suggests a synthetic approach that incorporates deuterated ethylene glycol derivatives at an appropriate stage of synthesis.

Research Applications and Future Directions

Current Research Utilization

N-Despropyl Macitentan-d4 is primarily utilized in analytical research focused on the pharmacokinetics and metabolism of Macitentan. Its application as an internal standard enhances the accuracy of quantification methods, particularly in complex biological matrices such as plasma .

Advantages in Bioanalytical Methods

The compound offers several advantages in bioanalytical research:

  • Improved accuracy of mass spectrometry quantification

  • Enhanced precision in liquid chromatography separations

  • Reliable internal standardization for pharmacokinetic studies

  • Stable isotope labeling for metabolic tracking

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